VEGFR2 Kinase Selectivity: 20-Fold Discrimination Against PDGFRβ Contrasts with Broad-Spectrum Comparators
SU5416 exhibits 20-fold selectivity for VEGFR2 (Flk-1/KDR) over PDGFRβ, with IC50 values of 1.23 ± 0.2 μM against VEGFR2 autophosphorylation versus 20.26 ± 5.2 μM against PDGF-dependent PDGFRβ autophosphorylation in NIH 3T3 cells [1]. In contrast, sunitinib inhibits VEGFR2 and PDGFRβ with comparable nanomolar potency (IC50 of 80 nM and 2 nM, respectively), representing a VEGFR2/PDGFRβ selectivity ratio of only approximately 25-fold in favor of PDGFRβ . SU6668, the direct predecessor within the oxindole series, potently inhibits PDGFRβ with a Ki of 8 nM but shows weaker VEGFR2 inhibition (IC50 ≈ 2.1–2.4 μM), yielding an opposite selectivity vector where PDGFRβ is favored by approximately 260-fold over VEGFR2 [2]. SU5416 further lacks detectable activity against EGFR, InsR, and FGFR (all IC50 > 100 μM) [1].
| Evidence Dimension | VEGFR2 vs. PDGFRβ selectivity ratio (kinase biochemical/cellular assay) |
|---|---|
| Target Compound Data | VEGFR2 IC50 = 1.23 μM; PDGFRβ IC50 = 20.26 μM; selectivity ratio ≈ 16–20× toward VEGFR2; EGFR, InsR, FGFR IC50 > 100 μM |
| Comparator Or Baseline | Sunitinib: VEGFR2 IC50 = 80 nM, PDGFRβ IC50 = 2 nM (ratio ≈ 25× favoring PDGFRβ); SU6668: PDGFRβ Ki = 8 nM, VEGFR2 IC50 ≈ 2.1–2.4 μM (ratio ≈ 260× favoring PDGFRβ) |
| Quantified Difference | SU5416 uniquely discriminates in favor of VEGFR2 among oxindole-class inhibitors; sunitinib and SU6668 exhibit inverse selectivity vectors favoring PDGFRβ |
| Conditions | Flk-1 overexpressing NIH 3T3 cells; biochemical ELISA kinase assay; immunoblotting after ligand stimulation |
Why This Matters
For experiments where VEGFR2-specific pathway interrogation is required without confounding PDGFRβ co-inhibition, SU5416 provides a selectivity window that neither SU6668 nor sunitinib can offer.
- [1] Fong, T.A.T., et al. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Research, 1999, 59(1), 99-106. PMID: 9892193. View Source
- [2] SU6668 (Orantinib) product data. PDGFRβ Ki = 8 nM; Flk-1/KDR IC50 ≈ 2.1 μM. MedChemExpress / Bertin Bioreagent. View Source
